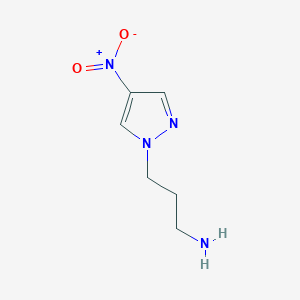![molecular formula C23H22N2O4 B2564460 N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide CAS No. 1252169-31-5](/img/structure/B2564460.png)
N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide, also known as CTN-018, is a synthetic cannabinoid that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide acts as a cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors in the endocannabinoid system. It has been shown to have a higher affinity for the CB1 receptor, which is primarily found in the central nervous system. By activating these receptors, this compound can modulate various physiological processes, including pain perception, inflammation, and neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have analgesic effects by modulating pain perception pathways in the brain. It has also been shown to have neuroprotective effects by reducing neuronal damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide in lab experiments is its high potency, which allows for lower doses to be used in studies. Additionally, its synthetic nature allows for greater control over the purity and consistency of the compound. However, one limitation of this compound is its limited availability, which can make it difficult to obtain for certain experiments.
Orientations Futures
There are several future directions for the study of N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the long-term effects and safety profile of this compound. Finally, the development of more efficient synthesis methods could increase the availability of this compound for future research studies.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has shown promise in scientific research for its potential therapeutic properties. Its synthesis method has been successfully replicated in several studies, and it has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for the study of this compound, including its potential use in treating neurodegenerative diseases and the development of more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide involves the reaction of 3,4,5-trimethoxybenzyl cyanide with 2-naphthylacetic acid in the presence of a Lewis acid catalyst. The resulting product is then purified using column chromatography. This method has been successfully replicated in several studies and has resulted in high yields of this compound.
Applications De Recherche Scientifique
N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. Additionally, this compound has been shown to have potential in treating conditions such as multiple sclerosis, epilepsy, and chronic pain.
Propriétés
IUPAC Name |
N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-27-20-12-18(13-21(28-2)23(20)29-3)19(14-24)25-22(26)11-15-8-9-16-6-4-5-7-17(16)10-15/h4-10,12-13,19H,11H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTQHAIPROJORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C#N)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2564377.png)

![1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2564382.png)
![6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2564385.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2564389.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2564390.png)
![2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2564391.png)



![[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2564395.png)
![1-Isopropyl-4-(4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)piperazine-2,3-dione](/img/structure/B2564398.png)
![Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2564399.png)
